molecular formula C8H13NO3 B3055439 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo- CAS No. 647834-80-8

2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-

Cat. No. B3055439
CAS RN: 647834-80-8
M. Wt: 171.19 g/mol
InChI Key: PQTUDXABIFDTRK-UHFFFAOYSA-N
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Description

2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IAAO and is widely used in biochemical and physiological studies.

Mechanism of Action

IAAO acts as a reversible inhibitor of MAO by binding to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters in the brain due to IAAO's inhibition of MAO have been shown to have several biochemical and physiological effects. These include improved mood, increased cognitive function, and reduced anxiety and depression.

Advantages and Limitations for Lab Experiments

IAAO is an excellent tool for scientific research as it selectively inhibits MAO and does not affect other enzymes. However, it has some limitations, such as its poor solubility in water and its relatively short half-life.

Future Directions

There are several future directions for research on IAAO. One area of interest is the potential use of IAAO as a treatment for depression and anxiety disorders. Another area of research is the development of more potent and selective MAO inhibitors based on the structure of IAAO. Additionally, the use of IAAO in the study of neurotransmitter signaling pathways and their role in various physiological processes is an exciting avenue for future research.
Conclusion:
In conclusion, 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo- is a unique chemical compound with significant potential for scientific research. Its ability to selectively inhibit MAO and increase the levels of neurotransmitters in the brain has led to its widespread use in biochemical and physiological studies. With further research, IAAO may prove to be a valuable tool for the treatment of various neurological disorders and the study of neurotransmitter signaling pathways.

Scientific Research Applications

IAAO has been extensively used in scientific research due to its ability to inhibit the activity of the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine, which play a crucial role in regulating mood, behavior, and cognition. By inhibiting MAO, IAAO can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.

properties

IUPAC Name

(propan-2-ylideneamino) 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(2)9-12-8(11)5-4-7(3)10/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUDXABIFDTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)CCC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457186
Record name 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-

CAS RN

647834-80-8
Record name 2-Pentanone, 5-[[(1-methylethylidene)amino]oxy]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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